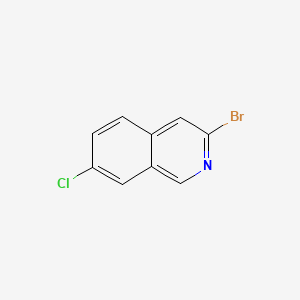

3-Bromo-7-chloroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-7-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAFRLYZTMTUOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90725497 | |

| Record name | 3-Bromo-7-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246552-90-8 | |

| Record name | 3-Bromo-7-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-7-chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 3-bromo-7-chloroisoquinoline, a halogenated isoquinoline derivative of interest in medicinal chemistry and materials science. Due to the absence of a single, comprehensive published procedure for this specific molecule, this guide consolidates information from analogous chemical transformations to propose a viable multi-step synthesis. The experimental protocols provided are based on established methodologies for similar substrates.

Proposed Synthetic Pathway

The most logical approach to the synthesis of this compound involves a multi-step process commencing with the construction of the isoquinoline core, followed by functional group manipulation to introduce the desired halogen substituents. The proposed pathway is as follows:

-

Step 1: Synthesis of 7-Chloro-isoquinolin-3-ol. This step can be achieved through a cyclization reaction of a suitably substituted benzaldehyde derivative.

-

Step 2: Synthesis of this compound. The final step involves the conversion of the hydroxyl group in 7-chloro-isoquinolin-3-ol to a bromo group.

This strategy allows for the regioselective placement of the chlorine atom on the benzene ring of the isoquinoline, followed by the introduction of the bromine atom on the pyridine ring.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthetic pathway.

Step 1: Synthesis of 7-Chloro-isoquinolin-3-ol

This synthesis can be adapted from known procedures for forming substituted isoquinolin-3-ols. The reaction involves the condensation of 4-chlorobenzaldehyde with an appropriate aminoacetal followed by acid-catalyzed cyclization, a variant of the Pomeranz-Fritsch reaction.

Materials:

-

4-Chlorobenzaldehyde

-

Aminoacetaldehyde diethyl acetal

-

Concentrated Sulfuric Acid

-

Ethanol

-

Sodium hydroxide

-

Dichloromethane

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) and aminoacetaldehyde diethyl acetal (1.1 equivalents) in ethanol.

-

Stir the mixture at room temperature for 2 hours to form the Schiff base intermediate.

-

Slowly add concentrated sulfuric acid (5-10 equivalents) to the reaction mixture, maintaining the temperature below 20°C with an ice bath.

-

After the addition is complete, heat the mixture to 90°C and stir for 4-6 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a concentrated sodium hydroxide solution until a precipitate forms.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain 7-chloro-isoquinolin-3-ol.

Step 2: Synthesis of this compound

The conversion of the hydroxyl group to a bromo group can be achieved using a suitable brominating agent, such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).

Materials:

-

7-Chloro-isoquinolin-3-ol

-

Phosphorus oxybromide (POBr₃)

-

Acetonitrile (anhydrous)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), suspend 7-chloro-isoquinolin-3-ol (1 equivalent) in anhydrous acetonitrile.

-

Add phosphorus oxybromide (1.5 equivalents) portion-wise to the stirred suspension.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound, based on typical yields for analogous reactions.

| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | 4-Chlorobenzaldehyde, Aminoacetaldehyde diethyl acetal | Conc. H₂SO₄, Ethanol | 90 | 4-6 | 60-70 |

| 2 | 7-Chloro-isoquinolin-3-ol | POBr₃, Anhydrous Acetonitrile | 82 (reflux) | 3-5 | 75-85 |

Mandatory Visualization

The following diagrams illustrate the proposed synthetic pathway and a logical workflow for the synthesis and purification of the target compound.

Caption: Proposed two-step synthesis of this compound.

An In-depth Technical Guide to 3-Bromo-7-chloroisoquinoline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Bromo-7-chloroisoquinoline. This halogenated isoquinoline derivative serves as a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors and antimicrobial agents.[1] Its strategic halogenation provides reactive handles for further molecular elaboration through various cross-coupling reactions.

Core Chemical Properties

This compound is a solid at room temperature, typically appearing as a pale yellow powder.[2] It is essential to handle this compound in an inert atmosphere and store it under refrigerated conditions (2-8°C) to maintain its stability.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. It is important to note that there are some discrepancies in the reported CAS numbers for this compound and its isomers. The data presented here is primarily associated with CAS number 1246552-90-8.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅BrClN | [3][4] |

| Molecular Weight | 242.50 g/mol | [4][5] |

| CAS Number | 1246552-90-8 | [3][5][6][7] |

| Alternate CAS Number | 1029720-65-7 (often listed for 7-Bromo-3-chloroisoquinoline) | [4][8] |

| Purity | Typically ≥95% | [3][6] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C | [3] |

Structural Information

The structure of this compound is characterized by an isoquinoline core with a bromine atom at the 3-position and a chlorine atom at the 7-position.

Caption: Chemical structure of this compound.

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring. The chemical shifts will be influenced by the positions of the bromine and chlorine substituents. For example, the ¹H NMR spectrum of the related compound 7-Bromo-1-chloroisoquinoline in DMSO-d₆ shows signals in the aromatic region between δ 7.91 and 8.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will display nine signals corresponding to the carbon atoms of the isoquinoline core. The carbons attached to the bromine and chlorine atoms will exhibit characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum will show characteristic peaks for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the heterocyclic system, and C-Br and C-Cl stretching vibrations at lower wavenumbers.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (242.50 g/mol ). Due to the presence of bromine and chlorine isotopes, characteristic isotopic patterns for [M]+, [M+2]+, and [M+4]+ will be observed.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic approach can be conceptualized based on established isoquinoline chemistry. A potential route could involve the construction of the isoquinoline ring followed by halogenation, or the use of a pre-halogenated starting material.

One possible synthetic strategy is a multi-step process starting from a substituted benzene derivative, proceeding through cyclization to form the isoquinoline core, followed by selective bromination.

Caption: A potential synthetic workflow for this compound.

Applications in Drug Development

Halogenated heterocyclic compounds like this compound are of significant interest in drug discovery. The bromine and chlorine atoms can participate in hydrogen bonding and halogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity. Furthermore, these halogens provide sites for further chemical modification to explore the structure-activity relationship (SAR) of a compound series.

While specific biological activities for this compound are not extensively documented in publicly available literature, it is cited as an intermediate for bioactive compounds, particularly in the development of kinase inhibitors and antimicrobial agents.[1] The isoquinoline scaffold itself is a privileged structure found in numerous biologically active natural products and synthetic drugs.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound [myskinrecipes.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. 7-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 1246552-90-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. This compound | 1246552-90-8 [amp.chemicalbook.com]

- 8. 1029720-65-7|7-Bromo-3-chloroisoquinoline|BLD Pharm [bldpharm.com]

Spectroscopic Profile of 3-Bromo-7-chloroisoquinoline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Bromo-7-chloroisoquinoline. The information detailed herein is targeted towards researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents a summary of available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectral Data (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~8.5-9.0 | s | - |

| H-4 | ~7.8-8.2 | s | - |

| H-5 | ~7.6-8.0 | d | ~8.0-9.0 |

| H-6 | ~7.4-7.8 | t | ~7.0-8.0 |

| H-8 | ~7.9-8.3 | d | ~1.5-2.5 |

Note: Predicted values are based on the analysis of similar halogenated isoquinoline structures. Actual experimental values may vary.

Table 2: ¹³C NMR Spectral Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~150-155 |

| C-3 | ~120-125 |

| C-4 | ~135-140 |

| C-4a | ~128-132 |

| C-5 | ~125-130 |

| C-6 | ~128-132 |

| C-7 | ~130-135 |

| C-8 | ~120-125 |

| C-8a | ~145-150 |

Note: Predicted values are based on computational models and data from related isoquinoline derivatives.

Table 3: IR Spectral Data (Expected Absorptions)

| Wavenumber (cm⁻¹) | Functional Group |

| 3050-3150 | C-H stretch (aromatic) |

| 1600-1650 | C=N stretch (in-ring) |

| 1450-1580 | C=C stretch (aromatic) |

| 1000-1200 | C-Cl stretch |

| 550-750 | C-Br stretch |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 241/243/245 | [M]⁺• (Molecular ion peak with isotopic pattern for Br and Cl) |

| 212/214 | [M-Cl]⁺ |

| 162 | [M-Br]⁺ |

| 127 | [C₉H₅N]⁺• |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H observation.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer relaxation delay are often necessary.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectra are then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Navigating the Therapeutic Potential of 3-Bromo-7-chloroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Within this class, halogenated isoquinolines serve as versatile building blocks for the synthesis of novel therapeutic agents. This technical guide focuses on the properties of 3-Bromo-7-chloroisoquinoline (CAS Number: 1246552-90-8), a synthetic intermediate with significant potential in drug discovery. While direct biological data for this specific compound is not extensively available in public literature, this document provides a comprehensive overview of its chemical characteristics and explores its potential therapeutic applications by examining the biological activities of closely related 3-bromo-isoquinoline derivatives. The information presented herein is intended to equip researchers with the foundational knowledge needed to explore the synthetic utility and pharmacological promise of this compound.

Chemical and Physical Properties

This compound is a halogenated aromatic heterocyclic compound. Its chemical structure features an isoquinoline core substituted with a bromine atom at the 3-position and a chlorine atom at the 7-position. These halogen atoms provide reactive handles for a variety of chemical transformations, making it a valuable precursor in synthetic organic chemistry.

| Property | Value | Source |

| CAS Number | 1246552-90-8 | N/A |

| Molecular Formula | C₉H₅BrClN | N/A |

| Molecular Weight | 242.5 g/mol | N/A |

| Appearance | Solid (form may vary) | N/A |

| Purity | Typically ≥98% | N/A |

| Solubility | Soluble in common organic solvents | N/A |

Synthetic Pathways and Reactivity

The presence of two distinct halogen atoms on the isoquinoline ring allows for selective functionalization. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many cross-coupling reactions, enabling chemists to perform sequential modifications at the 3- and 7-positions. This differential reactivity is a key advantage in the design and synthesis of complex molecular architectures.

A primary synthetic application of 3-bromo-isoquinoline scaffolds is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position, leading to a diverse library of derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-Isoquinoline Derivatives

The following is a general protocol for the Suzuki-Miyaura coupling reaction, as adapted from studies on related 3-bromo-isoquinoline compounds. This procedure can serve as a starting point for the derivatization of this compound.[1][2][3]

Materials:

-

3-Bromo-isoquinoline derivative (starting material)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask, dissolve the 3-bromo-isoquinoline derivative (1 equivalent) and the arylboronic acid (1.1-1.5 equivalents) in the chosen solvent.

-

Add the base (2-3 equivalents) to the mixture.

-

De-gas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

-

Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Potential Biological Activities and Therapeutic Applications

While direct biological data for this compound is limited, a recent study on a series of synthesized 3-bromo-isoquinoline derivatives has shed light on the potential therapeutic applications of this class of compounds. The study revealed significant analgesic and anti-inflammatory properties, suggesting that this compound could serve as a valuable scaffold for the development of novel drugs targeting pain and inflammation.[1][2][4]

The following sections detail the experimental protocols used to evaluate the biological activities of these 3-bromo-isoquinoline derivatives, providing a blueprint for the investigation of this compound and its future analogs.

Analgesic Activity

The analgesic potential of the 3-bromo-isoquinoline derivatives was assessed using the acetic acid-induced writhing test in mice. This is a well-established model for evaluating peripheral analgesic activity.

Experimental Protocol: Acetic Acid-Induced Writhing Test

-

Animals: Swiss albino mice of either sex are used. They are fasted overnight before the experiment with free access to water.

-

Grouping: The animals are divided into a control group, a standard drug group (e.g., diclofenac sodium), and test groups for each of the synthesized derivatives.

-

Drug Administration: The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose). The standard and test compounds are administered orally or intraperitoneally at a specific dose.

-

Induction of Writhing: After a set period (e.g., 30 minutes for oral administration), a 0.6% solution of acetic acid is injected intraperitoneally to induce the writhing response (a characteristic stretching and constriction of the abdomen).

-

Observation: Immediately after the acetic acid injection, the number of writhes for each mouse is counted for a defined period (e.g., 20 minutes).

-

Data Analysis: The percentage inhibition of writhing is calculated for the standard and test groups relative to the control group. A significant reduction in the number of writhes indicates analgesic activity.

Anti-inflammatory Activity

The anti-inflammatory effects of the 3-bromo-isoquinoline derivatives were evaluated using the carrageenan-induced paw edema model in rats. This is a classic and reliable model for acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema Test

-

Animals: Wistar albino rats are used.

-

Grouping: Similar to the analgesic assay, animals are divided into control, standard (e.g., indomethacin), and test groups.

-

Drug Administration: The vehicle, standard drug, or test compounds are administered orally.

-

Induction of Edema: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation and edema.

-

Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume to that of the control group.

Antimicrobial Activity

The potential of 3-bromo-isoquinoline derivatives as antimicrobial agents was also investigated. The antimicrobial activity can be assessed against a panel of pathogenic bacteria and fungi using standard methods like the agar well diffusion method or by determining the minimum inhibitory concentration (MIC).

Experimental Protocol: Agar Well Diffusion Method

-

Microbial Cultures: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are used.

-

Preparation of Inoculum: The microbial cultures are grown in a suitable broth medium to a specific turbidity.

-

Agar Plate Preparation: A sterile nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri plates and allowed to solidify.

-

Inoculation: The solidified agar plates are swabbed with the prepared microbial inoculum.

-

Well Preparation and Drug Application: Wells of a specific diameter are punched into the agar. A defined volume of the test compound solution (at a known concentration) is added to each well. A standard antibiotic or antifungal agent and the solvent (as a negative control) are also added to separate wells.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Measurement of Zone of Inhibition: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Antioxidant Activity

The antioxidant potential of these compounds can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution. A standard antioxidant (e.g., ascorbic acid) is used as a positive control.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Measurement of Absorbance: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates radical scavenging activity.

-

Data Analysis: The percentage of radical scavenging activity is calculated for each concentration of the test compounds. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is often determined.

Cyclooxygenase (COX) Inhibition Assay

Given the anti-inflammatory activity, it is plausible that these compounds may exert their effects through the inhibition of cyclooxygenase (COX) enzymes. In vitro COX inhibition assays can be performed to investigate this mechanism.

Experimental Protocol: In Vitro COX Inhibition Assay

-

Enzyme Source: Purified COX-1 and COX-2 enzymes are used.

-

Assay Principle: The assay measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of a substrate (e.g., arachidonic acid) to prostaglandin G₂ (PGG₂). The subsequent reduction of PGG₂ to PGH₂ is coupled to the oxidation of a chromogenic substrate, which can be measured spectrophotometrically.

-

Procedure: The test compounds are pre-incubated with the COX enzyme. The reaction is initiated by the addition of arachidonic acid. The rate of color development is monitored.

-

Data Analysis: The percentage inhibition of COX activity is calculated for each compound. IC₅₀ values are determined to assess the potency and selectivity of the compounds for COX-1 versus COX-2.

Molecular Docking and In Silico Studies

To further understand the potential mechanism of action at a molecular level, molecular docking studies can be performed. For instance, if a compound shows significant anti-inflammatory and analgesic activity with a favorable COX-2 selectivity profile, it can be docked into the active site of the COX-2 enzyme to predict its binding mode and interactions with key amino acid residues.

Experimental Protocol: Molecular Docking

-

Protein Preparation: The 3D crystal structure of the target protein (e.g., COX-2) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

-

Ligand Preparation: The 2D structure of the ligand (the 3-bromo-isoquinoline derivative) is drawn and converted to a 3D structure. Energy minimization is performed using a suitable force field.

-

Docking Simulation: A molecular docking program (e.g., AutoDock, Glide, GOLD) is used to dock the ligand into the defined active site of the protein. The program generates multiple possible binding poses.

-

Analysis of Results: The docking poses are ranked based on a scoring function that estimates the binding affinity. The best-ranked pose is analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein residues.

Conclusion

This compound (CAS No. 1246552-90-8) represents a promising starting point for the development of novel therapeutic agents. While direct biological data for this specific compound is sparse, the demonstrated analgesic, anti-inflammatory, and antimicrobial activities of closely related 3-bromo-isoquinoline derivatives highlight the significant potential of this scaffold. The synthetic versatility afforded by the two distinct halogen atoms allows for the creation of diverse chemical libraries for screening against a wide range of biological targets. This technical guide provides a comprehensive overview of the chemical properties, synthetic strategies, and potential biological evaluation protocols that can be employed to unlock the therapeutic value of this compound and its derivatives. Further research into this compound is warranted to fully elucidate its pharmacological profile and to explore its potential in addressing unmet medical needs.

References

3-Bromo-7-chloroisoquinoline molecular weight and formula

An In-depth Technical Guide on 3-Bromo-7-chloroisoquinoline

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is critical. This guide provides the core chemical information for this compound.

Core Chemical Properties

The foundational data for this compound is summarized below, providing a clear reference for experimental and developmental applications.

| Property | Value |

| Chemical Formula | C₉H₅BrClN[1] |

| Molecular Weight | 242.50 g/mol [2][3][4] |

This data is essential for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

Experimental Protocols and Methodologies

The determination of the molecular weight and formula for a specific compound like this compound is typically achieved through standard analytical chemistry techniques.

-

Mass Spectrometry: This is the primary method for determining the molecular weight of a compound with high accuracy. The process involves ionizing the molecule and then measuring its mass-to-charge ratio.

-

Elemental Analysis: This technique provides the empirical formula by determining the percentage composition of each element (carbon, hydrogen, nitrogen, bromine, chlorine) in the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule, confirming the connectivity of the atoms and thus validating the molecular formula.

-

X-ray Crystallography: For crystalline solids, this method can provide the precise three-dimensional arrangement of atoms, definitively confirming the structure and formula.

Given that this compound is a known compound, these experimental protocols are standardized and widely understood in the scientific community. The provided data is based on the results of such established methods.

Logical Relationships in Compound Identification

The process of identifying and characterizing a chemical compound follows a logical workflow. The diagram below illustrates the relationship between the analytical techniques and the resulting data.

References

Physical and chemical properties of 3-Bromo-7-chloroisoquinoline

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Bromo-7-chloroisoquinoline, tailored for researchers, scientists, and professionals in drug development. While experimental data for this specific isomer is limited in publicly accessible literature, this guide consolidates available information, predicted properties, and analogous data from related compounds to offer a valuable resource.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic heterocyclic compound. Its structure is characterized by an isoquinoline core substituted with a bromine atom at the 3-position and a chlorine atom at the 7-position. This substitution pattern makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceutical agents.

Table 1: Identifiers and Basic Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1246552-90-8 | [1] |

| Molecular Formula | C₉H₅BrClN | [1] |

| Molecular Weight | 242.50 g/mol | [2][3] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)C=C(N=C2)Br | N/A |

| InChI Key | ZLAFRLYZTMTUOQ-UHFFFAOYSA-N | [3] |

Table 2: Experimental and Predicted Physical Properties

| Property | Value | Notes |

| Melting Point | Data not available | For the related isomer, 7-Bromo-1-chloroisoquinoline, a melting point of 123-124 °C has been reported. |

| Boiling Point | Data not available | Predicted boiling point for the isomer 5-bromo-3-chloroisoquinoline is 349.5±22.0 °C. |

| Solubility | Sparingly soluble in water; Soluble in many organic solvents. | Based on the general solubility of isoquinoline and its derivatives.[4] |

| Appearance | Likely a solid at room temperature | Based on the melting point of the 7-bromo-1-chloro isomer. |

| Storage Conditions | Store at room temperature or under an inert atmosphere at 2-8°C. | [1][2] |

Spectroscopic Data

Chemical Properties and Reactivity

The chemical reactivity of this compound is largely dictated by the isoquinoline nucleus and its halogen substituents.

Key Reactivity Features:

-

Basicity: As an isoquinoline derivative, it is expected to be a weak base.[4]

-

Nucleophilic Substitution: The halogen atoms can be displaced by strong nucleophiles, although this typically requires harsh reaction conditions.

-

Cross-Coupling Reactions: The bromine atom at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. The C-Br bond is significantly more reactive than the C-Cl bond in such reactions, allowing for selective functionalization at the 3-position.[5] This makes it a valuable building block for introducing molecular diversity.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the reviewed literature. However, general synthetic strategies for substituted isoquinolines can be adapted. A common approach involves the multi-step synthesis from commercially available starting materials, likely involving cyclization to form the isoquinoline core followed by halogenation.

While a specific protocol for the target molecule is unavailable, a representative protocol for a related compound, 7-Bromo-1-chloroisoquinoline , is provided below to illustrate a potential synthetic methodology.

Synthesis of 7-Bromo-1-chloroisoquinoline:

This procedure involves the chlorination of 7-bromo-1-hydroxyisoquinoline.

-

Reactants: 7-bromo-1-hydroxyisoquinoline (0.05 mol) and phosphorus oxychloride (0.5 mol, 46.6 mL).

-

Procedure:

-

To phosphorus oxychloride at room temperature, add 7-bromo-1-hydroxyisoquinoline portionwise.

-

Heat the mixture to 100°C for 90 minutes with rapid stirring.

-

After cooling to room temperature, cautiously pour the mixture onto ice/water (200 mL).

-

Adjust the pH to 8 by dropwise addition of aqueous ammonia.

-

Collect the resulting precipitate by filtration and wash with cold water.

-

Dry the solid under reduced vacuum at 45°C for 12 hours to yield the product.[6]

-

-

Characterization of 7-Bromo-1-chloroisoquinoline:

Applications in Drug Discovery and Materials Science

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential biological activity.

-

Kinase Inhibitors: The isoquinoline scaffold is a common feature in many kinase inhibitors. The halogenated positions of this compound provide convenient points for elaboration to generate libraries of compounds for screening against various kinases.[2]

-

Antimicrobial Agents: This compound also serves as a precursor for the development of novel antimicrobial agents.[2]

-

Materials Science: Due to its electron-deficient aromatic core, it has potential applications in the design of organic semiconductors and optoelectronic materials.[2]

Safety and Handling

For this compound and its isomers, the following GHS hazard information has been reported. Users should handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

Table 3: GHS Hazard Information for Bromo-chloroisoquinoline Isomers

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Visualizations

The following diagrams illustrate key conceptual workflows and relationships relevant to the synthesis and application of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Caption: Reactivity of this compound in common cross-coupling reactions.

Caption: Logical workflow for the use of this compound in drug discovery.

References

Synthesis and Characterization of 3-Bromo Isoquinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous natural products and synthetic molecules with significant biological activities. The introduction of a bromine atom at the 3-position of the isoquinoline ring system creates a versatile synthetic intermediate, 3-bromo isoquinoline, which serves as a crucial building block for the development of novel therapeutic agents. The presence of the bromo substituent allows for a variety of subsequent chemical modifications, most notably through cross-coupling reactions, enabling the synthesis of a diverse library of complex isoquinoline derivatives. These derivatives have garnered substantial interest in medicinal chemistry due to their potential as analgesic, anti-inflammatory, and anticancer agents.[1][2] This technical guide provides a comprehensive overview of the primary synthetic routes to 3-bromo isoquinoline and its derivatives, detailed experimental protocols for their synthesis and characterization, and an exploration of their biological significance.

Core Synthetic Strategies

The synthesis of 3-bromo isoquinoline derivatives can be achieved through several key methodologies. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability. The principal strategies include the Sandmeyer reaction from 3-aminoisoquinoline, direct bromination of the isoquinoline core, and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. More recent approaches also include cycloaddition reactions.

Sandmeyer Reaction of 3-Aminoisoquinoline

The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amine to an aryl halide.[3] This two-step process involves the diazotization of 3-aminoisoquinoline to form a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) bromide catalyst.[3][4]

Materials:

-

3-Aminoisoquinoline

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization: Dissolve 3-aminoisoquinoline in aqueous hydrobromic acid and cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of nitrogen gas) will be observed.

-

Work-up: After the addition is complete, warm the reaction mixture to room temperature and then heat it to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt. Cool the mixture and neutralize it with a sodium hydroxide solution to a pH of 8-9.

-

Extraction and Purification: Extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude 3-bromoisoquinoline can be purified by column chromatography on silica gel or by recrystallization.

Direct Bromination of Isoquinoline

Direct electrophilic bromination of the isoquinoline ring can also yield 3-bromo isoquinoline. However, this method can sometimes lead to a mixture of isomers, with the 5- and 8-bromo-isomers being common byproducts.[5] Careful control of reaction conditions is crucial to achieve regioselectivity for the 3-position.

Materials:

-

Isoquinoline

-

N-Bromosuccinimide (NBS)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Ammonia solution (aq.)

-

Diethyl ether

Procedure:

-

Reaction Setup: Slowly add isoquinoline to well-stirred, concentrated sulfuric acid, keeping the temperature below 30 °C. Cool the resulting solution to -25 °C using a dry ice-acetone bath.

-

Bromination: Add N-bromosuccinimide (NBS) portion-wise to the vigorously stirred solution, maintaining the temperature between -26 and -22 °C. Stir the suspension for several hours at this low temperature.[6]

-

Work-up: Pour the reaction mixture onto crushed ice. Adjust the pH to 9.0 with an aqueous ammonia solution while keeping the temperature below 25 °C.[6]

-

Extraction and Purification: Extract the alkaline suspension with diethyl ether. Combine the organic phases, wash with NaOH solution and water, and then dry over anhydrous magnesium sulfate. Concentrate the solution to obtain the crude product.[6] Purification can be achieved by fractional distillation under reduced pressure or column chromatography.[6]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is widely used to synthesize 3-aryl isoquinoline derivatives from 3-bromo isoquinoline.[1][7] This palladium-catalyzed reaction involves the coupling of 3-bromo isoquinoline with an arylboronic acid in the presence of a base.[1][7]

Materials:

-

3-Bromoisoquinoline

-

Phenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine 3-bromoisoquinoline (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and sodium carbonate (2.0 equiv).[7]

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Reaction: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe. Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[7]

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield 3-phenylisoquinoline.[7]

Cycloaddition Reactions

Modern synthetic approaches, such as [3+2] and [4+2] cycloaddition reactions, offer regioselective routes to highly substituted 3-bromo isoquinoline derivatives. For instance, a three-component synthesis involving isoquinoline, dialkyl acetylenedicarboxylates, and 3-acetyl coumarins can lead to fused pentacyclic isoquinoline derivatives.[8] Another approach involves the reaction of 2-alkynylbenzaldoxime with bromine to generate 4-bromo-3-alkylisoquinoline derivatives.[9]

Data Presentation: Characterization of 3-Bromo Isoquinoline Derivatives

The structural elucidation of synthesized 3-bromo isoquinoline derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for 3-Bromoisoquinoline

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, MHz) | δ (ppm): 9.25 (s, 1H), 8.35 (d, 1H), 8.05 (d, 1H), 7.85-7.70 (m, 3H) | [10] |

| ¹³C NMR (CDCl₃, MHz) | δ (ppm): 152.4, 151.2, 139.6, 136.6, 130.5, 128.8, 128.5, 127.7, 127.5, 127.1, 127.0, 126.9, 116.5 | [9] |

| Mass Spec. (EI) | m/z: 207/209 (M⁺, Br isotopes), 128 (M⁺ - Br), 101 | [9] |

Table 2: Comparative Yields of 3-Arylisoquinoline Synthesis via Suzuki Coupling

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80-90 | 12-16 | High | [1] |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 6-8 | High | [1] |

| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Varies | DBU | THF/H₂O | Ambient | Varies | Varies | [11] |

Mandatory Visualizations

Synthetic Pathways

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Workflow for the Sandmeyer reaction.

Signaling Pathways

Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoquinoline derivatives.

Caption: Mechanism of COX-2 inhibition by 3-bromo isoquinoline derivatives.

Conclusion

3-Bromo isoquinoline and its derivatives are of significant importance in the field of medicinal chemistry, serving as versatile precursors for the synthesis of a wide array of biologically active compounds. This technical guide has provided a comprehensive overview of the key synthetic strategies for accessing these valuable molecules, including detailed experimental protocols for the Sandmeyer reaction, direct bromination, and Suzuki-Miyaura cross-coupling. The characterization data presented, along with the visualization of synthetic and biological pathways, offers a valuable resource for researchers in drug discovery and development. The continued exploration of the synthetic utility and pharmacological properties of 3-bromo isoquinoline derivatives holds great promise for the development of new and effective therapeutic agents.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. rps.mui.ac.ir [rps.mui.ac.ir]

- 3. jptcp.com [jptcp.com]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 3-BROMOISOQUINOLINE(34784-02-6) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

Navigating Selective Functionalization: A Technical Guide to the Reactivity of the C-Br versus C-Cl Bond in 3-Bromo-7-chloroisoquinoline

For Immediate Release

This technical guide provides an in-depth analysis of the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in 3-bromo-7-chloroisoquinoline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a comprehensive overview of selective cross-coupling reactions and detailed experimental protocols.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the ability to selectively functionalize different positions on this heterocyclic system is crucial for the development of novel therapeutic agents. This compound presents an excellent platform for sequential and site-selective cross-coupling reactions, owing to the inherent difference in reactivity between the C-Br and C-Cl bonds in palladium-catalyzed transformations.

Core Principle: The Reactivity Hierarchy of Halogens

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > OTf >> Cl. This established principle is fundamental to achieving selectivity in dihalogenated substrates like this compound. The C-Br bond at the 3-position is significantly more susceptible to oxidative addition to a palladium(0) catalyst compared to the more robust C-Cl bond at the 7-position. This reactivity differential allows for the selective functionalization of the C-3 position while leaving the C-7 chloro substituent intact for subsequent transformations.

By carefully controlling reaction conditions, such as the choice of catalyst, ligand, base, and temperature, chemists can achieve high yields and excellent selectivity for the desired mono-functionalized product.

Data Presentation: Representative Reaction Conditions and Yields

While specific quantitative data for this compound is not extensively published, the following tables summarize typical conditions and expected yields for selective cross-coupling reactions based on established protocols for analogous dihalogenated heterocycles, such as 3-bromo-7-chloro-1-benzothiophene. These serve as a strong starting point for reaction optimization.

Table 1: Selective Suzuki-Miyaura Coupling at the C-3 Position

| Parameter | Condition | Expected Yield (%) |

| Substrate | This compound | - |

| Coupling Partner | Arylboronic acid (1.2 equiv) | 85-95 |

| Catalyst | Pd(OAc)₂ (2 mol%) / PPh₃ (8 mol%) | |

| or Pd(dppf)Cl₂ (3 mol%) | ||

| Base | K₂CO₃ (2.0 equiv) | |

| Solvent | 1,4-Dioxane / H₂O (4:1) | |

| Temperature | 90 °C | |

| Reaction Time | 12-18 h |

Table 2: Selective Buchwald-Hartwig Amination at the C-3 Position

| Parameter | Condition | Expected Yield (%) |

| Substrate | This compound | - |

| Coupling Partner | Primary or Secondary Amine (1.2 equiv) | 80-90 |

| Catalyst | Pd₂(dba)₃ (2 mol%) | |

| Ligand | XPhos (4 mol%) | |

| Base | NaOtBu (1.4 equiv) | |

| Solvent | Toluene | |

| Temperature | 100 °C | |

| Reaction Time | 12-24 h |

Table 3: Selective Sonogashira Coupling at the C-3 Position

| Parameter | Condition | Expected Yield (%) |

| Substrate | This compound | - |

| Coupling Partner | Terminal Alkyne (1.2 equiv) | 88-96 |

| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | |

| Co-catalyst | CuI (4 mol%) | |

| Base | Et₃N | |

| Solvent | THF | |

| Temperature | Room Temperature to 50 °C | |

| Reaction Time | 4-12 h |

Experimental Protocols

The following are detailed, generalized methodologies for performing selective cross-coupling reactions on this compound. Optimization for specific substrates may be required.

Protocol 1: Selective Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

1,4-Dioxane

-

Degassed water

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

-

In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine. Add this mixture to the Schlenk flask.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous toluene

Procedure:

-

In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.

-

Add anhydrous toluene, followed by the amine, and finally the sodium tert-butoxide.

-

Seal the tube and heat the mixture to 100 °C with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Protocol 3: Selective Sonogashira Coupling

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

-

Copper(I) iodide (CuI, 4 mol%)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF and triethylamine.

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction at room temperature or heat to 50 °C if necessary.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Structural Analysis and Confirmation of 3-Bromo-7-chloroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

3-Bromo-7-chloroisoquinoline is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Its value as a synthetic intermediate lies in the strategic placement of bromine and chlorine atoms, which allows for selective functionalization through various cross-coupling reactions, making it a key building block in the development of kinase inhibitors and antimicrobial agents.[1] This technical guide provides a comprehensive overview of the structural analysis and confirmation of this compound. Due to the limited availability of experimental data in the public domain, this guide combines theoretical predictions with comparative analysis of related isoquinoline derivatives to offer a foundational understanding of its structural and spectroscopic characteristics.

Molecular Structure and Properties

This compound is an isoquinoline ring system substituted with a bromine atom at the 3-position and a chlorine atom at the 7-position. Commercial suppliers list its CAS number as 1246552-90-8.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₅BrClN | [2] |

| Molecular Weight | 242.50 g/mol | [3][4] |

| InChI Key | ZLAFRLYZTMTUOQ-UHFFFAOYSA-N | [3] |

| Purity | Typically ≥95% (commercial) | [2] |

| Appearance | Solid (predicted) | |

| Storage | Inert atmosphere, 2-8°C | [2] |

Spectroscopic Analysis (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectra of this compound are crucial for its structural confirmation. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the two halogen substituents.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-1 | ~8.5 - 9.0 | s | - |

| H-4 | ~7.8 - 8.2 | s | - |

| H-5 | ~7.9 - 8.3 | d | J ≈ 8-9 |

| H-6 | ~7.5 - 7.8 | dd | J ≈ 8-9, 2 |

| H-8 | ~8.0 - 8.4 | d | J ≈ 2 |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~150 - 155 |

| C-3 | ~120 - 125 |

| C-4 | ~125 - 130 |

| C-4a | ~135 - 140 |

| C-5 | ~128 - 132 |

| C-6 | ~126 - 130 |

| C-7 | ~133 - 138 |

| C-8 | ~124 - 128 |

| C-8a | ~130 - 135 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as the C-Br and C-Cl stretching vibrations.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-N Stretch | 1300 - 1400 | Medium |

| C-Cl Stretch | 700 - 850 | Strong |

| C-Br Stretch | 500 - 650 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern in the mass spectrum. The molecular ion peak (M⁺) cluster would be expected around m/z 241, 243, and 245, with the relative intensities dictated by the natural abundance of the isotopes.

Synthesis and Experimental Protocols

A potential synthetic route could involve the bromination of a 7-chloroisoquinoline precursor or the chlorination of a 3-bromoisoquinoline precursor. For instance, a plausible approach could be the electrophilic bromination of 7-chloroisoquinoline. Another strategy could involve the Sandmeyer reaction starting from a suitable amino-chloroisoquinoline.

A patent for the synthesis of the related compound, 3-bromo-7-hydroxyquinoline, involves the bromination of quinoline-7-trifluoromethanesulfonate followed by hydrolysis.[5] This suggests that a similar strategy, perhaps involving the conversion of a 7-chloro-isoquinolin-3-ol, could be a viable route.

Structural Confirmation Workflow

The following diagram illustrates a logical workflow for the structural analysis and confirmation of a synthesized batch of this compound.

Application in Drug Discovery: A Conceptual Pathway

While no specific signaling pathways involving this compound have been reported, its utility as a building block for kinase inhibitors suggests a conceptual pathway for its application in drug development.[1] Kinase inhibitors are a major class of targeted cancer therapeutics. The isoquinoline scaffold is a common feature in many kinase inhibitors.

The following diagram illustrates a conceptual workflow for utilizing this compound in a kinase inhibitor drug discovery program.

Conclusion

This compound represents a valuable, yet under-characterized, building block for chemical synthesis. This technical guide has provided a framework for its structural analysis and confirmation based on theoretical predictions and comparative data. The key to unlocking its full potential lies in the future disclosure of detailed experimental protocols for its synthesis and comprehensive spectroscopic and crystallographic characterization. Such data will be invaluable to researchers in medicinal chemistry and materials science who wish to utilize this versatile scaffold in their discovery programs.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 7-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction with 3-Bromo-7-chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a detailed protocol for the selective Suzuki coupling of 3-Bromo-7-chloroisoquinoline with various arylboronic acids. The resulting 3-aryl-7-chloroisoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent therapeutic agents, particularly in oncology.[1][2]

The selective functionalization of this compound at the C-3 position is achieved by leveraging the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive and will selectively undergo oxidative addition to the palladium catalyst under standard Suzuki coupling conditions, leaving the C-Cl bond intact for potential further modifications.[3]

Applications in Drug Discovery

3-Arylisoquinoline derivatives, the products of this reaction, have garnered significant interest in drug discovery for their diverse biological activities. Notably, they have been investigated as potent inhibitors of key cellular targets in cancer progression.

Topoisomerase I and II Inhibition: Certain 3-arylisoquinoline derivatives have been identified as dual inhibitors of topoisomerase I and II, enzymes critical for DNA replication and repair in cancer cells.[4] By inhibiting these enzymes, these compounds can induce DNA damage and trigger apoptosis in cancer cells.[4]

PI3K/Akt/mTOR Signaling Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[5] Dysregulation of this pathway is a common feature in many cancers. 3-Arylisoquinoline derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth and induction of apoptosis.[4] This makes them attractive candidates for the development of targeted cancer therapies.

Reaction Scheme

Caption: General scheme of the Suzuki coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid. This method is adapted from established procedures for similar substrates.[3]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

-

Triphenylphosphine (PPh₃) (0.08 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

-

Addition of Catalyst: Add the catalyst/ligand mixture to the Schlenk flask.

-

Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction flask.

-

Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

-

Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-7-chloroisoquinoline.

Experimental Workflow

Caption: A typical experimental workflow for Suzuki coupling.

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on data from similar substrates.[3]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2), PPh₃ (8) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), PPh₃ (8) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 18 | 80-90 |

| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2), PPh₃ (8) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 82-92 |

| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (2), PPh₃ (8) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 20 | 75-85 |

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a key regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. 3-Arylisoquinoline derivatives have been shown to inhibit this pathway, making it a relevant target for drug development.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-7-chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selective palladium-catalyzed cross-coupling reactions of 3-bromo-7-chloroisoquinoline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic location of its halogen atoms, which allows for sequential and site-selective functionalization. The protocols detailed herein are based on established methodologies for analogous heterocyclic systems and are intended to serve as a robust starting point for synthetic diversification of the isoquinoline core.

Principle of Selective Reactivity

The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is a key step in the catalytic cycle. Consequently, the reactivity of aryl halides follows the trend I > Br > Cl. This inherent difference in reactivity allows for the selective functionalization of the more labile C-Br bond at the 3-position of this compound, while leaving the C-Cl bond at the 7-position intact for potential subsequent transformations. This orthogonal reactivity is a powerful tool for the synthesis of complex, polysubstituted isoquinoline derivatives.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-7-chloroisoquinolines

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position.

Representative Reaction Conditions for Suzuki-Miyaura Coupling

| Entry | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | >90 (expected) |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Toluene/EtOH/H₂O | 90 | >85 (expected) |

| 3 | Thiophen-3-ylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 110 | >80 (expected) |

| 4 | Pyridin-4-ylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | >85 (expected) |

Note: The yields provided are estimates based on similar transformations and may require optimization for this specific substrate.

Experimental Protocol: Synthesis of 3-Phenyl-7-chloroisoquinoline

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

-

Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenyl-7-chloroisoquinoline.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-7-chloroisoquinolines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of a wide range of primary and secondary amines with aryl halides. This reaction provides access to a diverse array of 3-amino-substituted isoquinolines.

Representative Reaction Conditions for Buchwald-Hartwig Amination

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | >90 (expected) |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | >85 (expected) |

| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 100 | >90 (expected) |

| 4 | Pyrrolidine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | DMF | 120 | >85 (expected) |

Note: The yields provided are estimates based on similar transformations and may require optimization for this specific substrate.

Experimental Protocol: Synthesis of 3-(Morpholin-4-yl)-7-chloroisoquinoline

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas supply

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equiv.) to a flame-dried Schlenk tube.

-

Add this compound (1.0 equiv.) and anhydrous toluene.

-

Add morpholine (1.2 equiv.) via syringe.

-

Seal the tube and heat the reaction mixture in a preheated oil bath at 110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield 3-(morpholin-4-yl)-7-chloroisoquinoline.

Sonogashira Coupling: Synthesis of 3-Alkynyl-7-chloroisoquinolines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to 3-alkynyl-substituted isoquinolines. These products are valuable intermediates for further synthetic elaborations.

Representative Reaction Conditions for Sonogashira Coupling

| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | >90 (expected) |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Dioxane | 80 | >85 (expected) |

| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N/DMF | DMF | 70 | >90 (expected) |

| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | DIPA | Toluene | 90 | >80 (expected) |

Note: The yields provided are estimates based on similar transformations and may require optimization for this specific substrate.